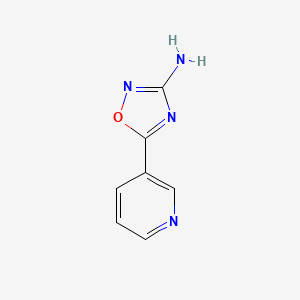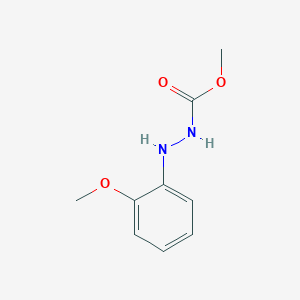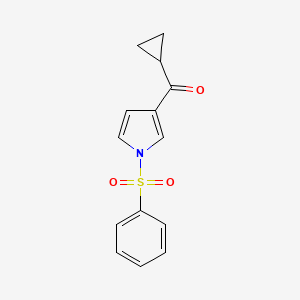
Cyclopropyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol . It is primarily used in research and development within the field of life sciences . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrrole ring that is further substituted with a phenylsulfonyl group.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of sulfonyl-containing compounds on biological systems.
Mécanisme D'action
The mechanism of action of Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone involves its interaction with various molecular targets and pathways. The phenylsulfonyl group is known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to specific proteins or enzymes. The cyclopropyl group adds rigidity to the molecule, potentially enhancing its stability and specificity in biological systems .
Comparaison Avec Des Composés Similaires
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone can be compared to other sulfonyl-containing pyrrole derivatives, such as:
- Cyclopropyl[1-(methylsulfonyl)-1H-pyrrol-3-yl]methanone
- Cyclopropyl[1-(ethylsulfonyl)-1H-pyrrol-3-yl]methanone
- Cyclopropyl[1-(isopropylsulfonyl)-1H-pyrrol-3-yl]methanone
These compounds share similar structural features but differ in the nature of the sulfonyl substituent.
Propriétés
IUPAC Name |
[1-(benzenesulfonyl)pyrrol-3-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-14(11-6-7-11)12-8-9-15(10-12)19(17,18)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYISPBKBJWIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
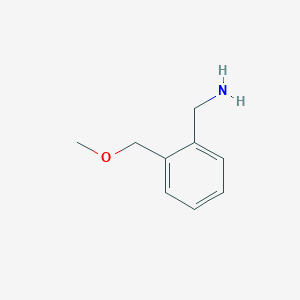
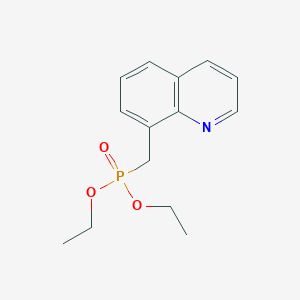

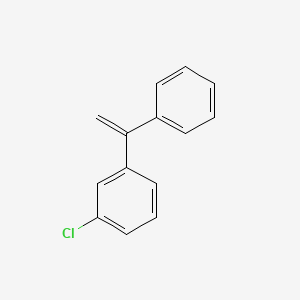
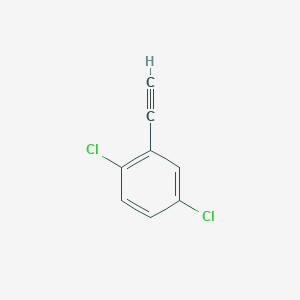

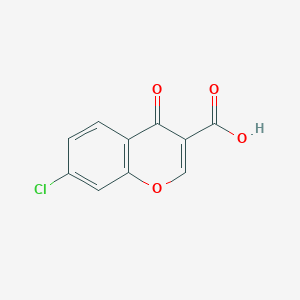
![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)
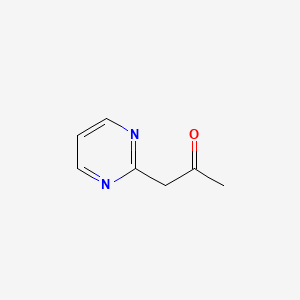
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

